molecular formula C5H6ClNO2S B1623909 4-aminothiophene-2-carboxylic Acid Hydrochloride CAS No. 89499-33-2

4-aminothiophene-2-carboxylic Acid Hydrochloride

Cat. No. B1623909
CAS RN: 89499-33-2
M. Wt: 179.63 g/mol
InChI Key: BBBINYOGUKHQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminothiophene-2-carboxylic Acid Hydrochloride is a chemical compound with the empirical formula C5H5NO2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It is commonly used in early discovery research .


Molecular Structure Analysis

The molecular weight of 4-Aminothiophene-2-carboxylic Acid Hydrochloride is 143.16 g/mol . The SMILES string representation of its structure is Nc1csc(c1)C(O)=O .


Physical And Chemical Properties Analysis

4-Aminothiophene-2-carboxylic Acid Hydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety And Hazards

4-Aminothiophene-2-carboxylic Acid Hydrochloride may cause serious eye irritation and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .

properties

IUPAC Name

4-aminothiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBINYOGUKHQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424182
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminothiophene-2-carboxylic Acid Hydrochloride

CAS RN

89499-33-2
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 2
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 3
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 4
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 5
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-aminothiophene-2-carboxylic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.